2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern and functional groups. The presence of the methyl group at the 2-position and the amine group at the 6-position imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
70590-56-6 |
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Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H12N2S/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3 |
InChI Key |
MOAWELIBRRNSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CC(CC2)N |
Origin of Product |
United States |
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